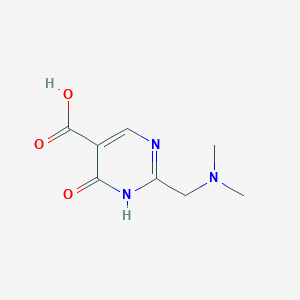

2-((Dimethylamino)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Description

Properties

Molecular Formula |

C8H11N3O3 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C8H11N3O3/c1-11(2)4-6-9-3-5(8(13)14)7(12)10-6/h3H,4H2,1-2H3,(H,13,14)(H,9,10,12) |

InChI Key |

RSCXMZRSVWBBJP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=NC=C(C(=O)N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Core Pyrimidine Ring Synthesis

a. Condensation of β-Ketoesters and Thiourea

The initial step involves forming the pyrimidine ring through a condensation reaction between a β-ketoester and thiourea. This method is well-documented for synthesizing substituted pyrimidines:

β-Ketoester + Thiourea → 6-Substituted-2-thiomethyl-pyrimidin-4-one (Intermediate 55)

This reaction typically occurs under reflux conditions in ethanol or water, with acid or base catalysis to facilitate ring closure. The substitution pattern on the pyrimidine core can be controlled by selecting appropriate β-ketoesters with desired substituents.

b. Methylation of the Thiol Group

The thiol group at the 2-position can be methylated using methyl iodide or methyl sulfate in the presence of a base like potassium carbonate, yielding methylthio derivatives:

Intermediate 55 + CH₃I → Methylthio-pyrimidine (Intermediate)

This methylation step is crucial for subsequent transformations, especially for introducing the dimethylamino group.

Formation of the 2-((Dimethylamino)methyl) Group

The key step involves attaching the dimethylamino methyl group at the 2-position:

a. Nucleophilic Substitution with Dimethylamine

The methylthio group can be displaced by dimethylamine under nucleophilic substitution conditions, often facilitated by heating or microwave irradiation:

Intermediate + (CH₃)₂NH → 2-((Dimethylamino)methyl)-pyrimidine derivative

b. Reductive Amination Approach

Alternatively, a reductive amination strategy can be employed where an aldehyde or ketone precursor reacts with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride):

Pyrimidine aldehyde + (CH₃)₂NH + NaBH₃CN → 2-((Dimethylamino)methyl)-pyrimidine

Final Purification and Characterization

The synthesized compound is purified via chromatographic techniques such as column chromatography or preparative HPLC, followed by structural confirmation using NMR, mass spectrometry, and IR spectroscopy.

Summary Table of the Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Condensation | β-Ketoester + Thiourea | Pyrimidine ring formation |

| 2 | Methylation | CH₃I + K₂CO₃ | Introduce methylthio group |

| 3 | Oxidation | H₂O₂ or KMnO₄ | Convert methylthio to carboxylic acid |

| 4 | Nucleophilic substitution | Dimethylamine | Attach dimethylamino methyl group |

| 5 | Purification | Chromatography | Isolate pure compound |

Research Findings and Notes

- The pyrimidine core synthesis via condensation of β-ketoesters and thiourea is a well-established route, offering flexibility for substituent variation at the 4- and 5-positions, which is essential for SAR studies (see references,).

- Oxidation of methylthio groups to carboxylic acids is a common transformation, often optimized for yield and selectivity.

- The nucleophilic displacement of methylthio groups by dimethylamine is a key step, with microwave-assisted reactions significantly reducing reaction times and improving yields.

- The overall synthetic route is scalable and adaptable, allowing for the synthesis of diverse analogs for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Synthesis and Production

The synthesis of 2-((Dimethylamino)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves multi-step organic reactions. Industrial production may utilize large-scale batch reactors or continuous flow reactors to enhance efficiency. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve specific solvents and temperatures to optimize yield and purity.

Potential Therapeutic Effects

Studies suggest that this compound exhibits biological activity through interactions with various molecular targets. It may modulate enzyme activity and influence metabolic pathways, making it a candidate for pharmacological studies. The mechanism of action likely involves binding to active or allosteric sites on target proteins, potentially leading to significant physiological responses.

Structural Analogues

Several compounds share structural similarities with this compound. These include:

- 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid : Lacks the dimethylamino group, offering a simpler structure.

- 4-(Dimethylamino)-2-methylpyrimidine : Contains a dimethylamino group but lacks carboxylic functionality.

- 2-Amino-4-methylpyrimidine : Features a different substitution pattern and lacks carbonyl and carboxyl groups.

The specific combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Xanthine Oxidase (XO) Inhibitors

Derivatives with 2-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid scaffolds exhibit potent XO inhibition. For example, compounds bearing tetrazole and alkoxy groups (e.g., 2-{4-[(3-chlorobenzyl)oxy]-3-(1H-tetrazol-1-yl)phenyl}-) demonstrated IC₅₀ values as low as 28.8–629 nM, with the most potent analog (IC₅₀ = 23.6 nM) rivaling febuxostat . These compounds act as mixed-type inhibitors, binding to both the active site and a hydrophobic subpocket of XO . In contrast, the dimethylaminomethyl substituent in the target compound may alter binding kinetics due to its basicity and steric bulk, though experimental validation is needed.

Antimicrobial Activity

The dimethylaminomethyl group’s impact on antimicrobial efficacy remains unexplored.

Physicochemical Properties

- Solubility: The dimethylaminomethyl group likely improves aqueous solubility compared to hydrophobic substituents (e.g., isopropyl or cyclopropylmethyl) .

Biological Activity

2-((Dimethylamino)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry. This compound features a pyrimidine core and is characterized by the presence of a dimethylamino group and a carboxylic acid functionality. Its molecular formula is with a molecular weight of 197.19 g/mol . The biological activity of this compound is of particular interest due to its interactions with various molecular targets, which may lead to therapeutic applications.

Research indicates that this compound may modulate enzyme activity and influence metabolic pathways. Its mechanism of action likely involves binding to active or allosteric sites on target proteins, which can lead to significant physiological responses. This compound has been studied for its potential effects on enzyme inhibition and receptor activity modulation.

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially making it useful in treating infections.

- Anticancer Effects : The compound has shown promise in inhibiting the proliferation of cancer cells, particularly in specific cancer lines such as MDA-MB-231 (triple-negative breast cancer) with notable selectivity over non-cancerous cells .

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its therapeutic potential .

Anticancer Activity

In a study examining the effects of pyrimidine derivatives, this compound demonstrated significant inhibitory effects on the proliferation of MDA-MB-231 cells. The compound exhibited an IC50 value of approximately 0.126 μM, indicating potent activity compared to the positive control 5-Fluorouracil (IC50 values of 17.02 μM) which highlights its potential as an effective anticancer agent .

Enzyme Interaction Studies

The compound's interaction with key enzymes was evaluated through various biochemical assays. It was found to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. This inhibition suggests that this compound could play a role in preventing tumor spread .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | C7H9N3O3 | Lacks dimethylamino group; simpler structure |

| 4-(Dimethylamino)-2-methylpyrimidine | C8H10N4 | Contains dimethylamino group but lacks carboxylic functionality |

| 2-Amino-4-methylpyrimidine | C7H8N4 | Different substitution pattern; lacks carbonyl and carboxyl groups |

The structural uniqueness of this compound may confer distinct biological activities compared to these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.